Ribosyl-ribosyladenine

Description

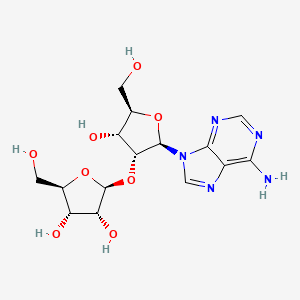

Structure

2D Structure

3D Structure

Properties

CAS No. |

28269-89-8 |

|---|---|

Molecular Formula |

C15H21N5O8 |

Molecular Weight |

399.36 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C15H21N5O8/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(24)6(2-22)26-14)28-15-10(25)8(23)5(1-21)27-15/h3-6,8-11,14-15,21-25H,1-2H2,(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1 |

InChI Key |

XBBQCOKPWNZHFX-ZQSHOCFMSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC4C(C(C(O4)CO)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC4C(C(C(O4)CO)O)O)N |

Other CAS No. |

28269-89-8 |

Synonyms |

Rib-RibA ribosyl-ribosyladenine |

Origin of Product |

United States |

Biochemical Pathways of Ribosyl Ribosyladenine Formation and Catabolism

Biosynthesis via ADP-Ribosylation Pathways

The biosynthesis of the Ribosyl-ribosyladenine structure is intrinsically linked to the synthesis of poly(ADP-ribose) (PAR), a post-translational modification catalyzed by poly(ADP-ribose) polymerase (PARP) enzymes. imrpress.comnih.gov This process involves the sequential addition of ADP-ribose units to create a polymer, which can be linear or branched. uzh.ch The core of this polymer consists of repeating this compound units linked by phosphate (B84403) groups.

The synthesis of PAR is dependent on specific precursor molecules that provide the necessary building blocks for the polymer chain.

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is the exclusive substrate for PARP enzymes in the synthesis of poly(ADP-ribose). uzh.chresearchgate.netcambridge.orgaging-us.com The catalytic activity of PARPs involves the cleavage of the N-glycosidic bond in NAD+, which separates nicotinamide from the ADP-ribose moiety. nih.govwikipedia.orgnih.gov This reaction releases nicotinamide and provides the ADP-ribose unit that is transferred to an acceptor protein or the growing polymer chain. nih.govencyclopedia.pub The availability of cellular NAD+ pools is therefore a critical factor in regulating the extent of poly(ADP-ribosylation) and, consequently, the formation of the this compound backbone. encyclopedia.pubnih.gov Cellular processes that deplete NAD+, such as intense DNA damage repair, can significantly impact the synthesis of PAR. researchgate.netcambridge.org

The primary donor molecule in poly(ADP-ribose) synthesis is the ADP-ribose unit derived from NAD+. wikipedia.org Once cleaved from NAD+, this ADP-ribose moiety is transferred by PARPs. The initial transfer is typically onto an acceptor protein, where the ADP-ribose is covalently attached to specific amino acid residues, such as glutamate (B1630785) or aspartate. researchgate.net This initial mono(ADP-ribosylation) event serves as the priming site for polymerization.

Subsequent ADP-ribose units are then added sequentially to form the polymer chain. uzh.ch Each addition creates an α(1''→2') ribosyl-ribose glycosidic bond, forming the characteristic this compound backbone of the linear portions of the polymer. uzh.ch Branching in the PAR chain can also occur, creating more complex structures. uzh.chnih.gov In addition to proteins, DNA itself can act as an acceptor for ADP-ribosylation, particularly at sites of DNA breaks. nih.govplos.org

Table 1: Key Molecules in Poly(ADP-ribose) Synthesis

| Molecule | Role | Description |

| Nicotinamide Adenine Dinucleotide (NAD+) | Substrate/Precursor | The sole source of ADP-ribose units for PAR synthesis, cleaved by PARP enzymes. researchgate.netcambridge.orgaging-us.com |

| ADP-ribose | Intermediate/Donor | Transferred from NAD+ to acceptor molecules to build the PAR chain. wikipedia.org |

| Acceptor Proteins | Substrate | Proteins (e.g., histones, PARP itself) that are modified by the attachment of ADP-ribose. nih.govresearchgate.net |

| DNA | Substrate | Can act as an acceptor for ADP-ribosylation at strand breaks. nih.govplos.org |

The catabolism of poly(ADP-ribose) is a highly regulated process that involves the enzymatic breakdown of the polymer. This degradation is essential for the transient nature of PAR signaling and results in the cleavage of the this compound backbone. uniprot.orgnih.gov

Poly(ADP-ribose) glycohydrolase (PARG) is the principal enzyme responsible for the degradation of PAR in mammalian cells. aging-us.commedchemexpress.commerckmillipore.comnih.gov PARG specifically hydrolyzes the ribose-ribose bonds that link the ADP-ribose units in the polymer chain. uzh.chnih.govnih.gov It can act as both an endo- and exoglycosidase, cleaving bonds within the chain and at the ends, respectively. uniprot.orgmedchemexpress.com This activity rapidly dismantles the PAR polymer, producing free mono-ADP-ribose and shorter PAR chains. imrpress.commedchemexpress.com However, PARG is unable to cleave the final ester bond that links the terminal ADP-ribose to the acceptor protein, leaving behind a mono-ADP-ribosylated protein. uniprot.orgnih.gov The catabolic activity of PARG ensures that the accumulation of PAR is tightly controlled, which is critical for preventing cellular dysfunction and death that can result from excessive PAR levels. uniprot.orgnih.gov

Table 2: Enzymes Involved in this compound Metabolism

| Enzyme Family | Specific Enzyme | Primary Function | Substrate(s) | Product(s) |

| Poly(ADP-ribose) Polymerase (PARP) | PARP-1, PARP-2 | Synthesizes poly(ADP-ribose) chain | NAD+, Acceptor Proteins, DNA researchgate.netaging-us.complos.org | Poly(ADP-ribose), Nicotinamide nih.govnih.gov |

| Poly(ADP-ribose) Glycohydrolase (PARG) | PARG | Degrades poly(ADP-ribose) chain | Poly(ADP-ribose) uniprot.orgnih.gov | Mono-ADP-ribose, PAR fragments medchemexpress.com |

| (ADP-ribosyl)hydrolase (ARH) | ARH3 | Hydrolyzes terminal ADP-ribose | Poly(ADP-ribose), Serine-linked mono(ADP-ribose) wikipedia.orgmdpi.com | ADP-ribose, D-ribose |

Enzymatic Generation from Poly(ADP-ribose) and Derivatives

Dephosphorylation of Phosphoribosyl-AMP (PRib-AMP)

This compound, abbreviated as Rib-RibA, is a chemical compound formed through the metabolic processing of other essential biomolecules. Its direct precursor is Phosphoribosyl-AMP (PRib-AMP), a molecule that is itself an intermediate in other pathways. Specifically, the PRib-AMP that leads to Rib-RibA formation is derived from the degradation of poly(ADP-ribose). researchgate.net

The formation of this compound is achieved through a dephosphorylation reaction. wikipedia.org In this process, a phosphate group is removed from Phosphoribosyl-AMP. researchgate.net This reaction is catalyzed by a class of hydrolytic enzymes known as phosphatases, which specialize in cleaving phosphate ester bonds. wikipedia.org The removal of the phosphate moiety from PRib-AMP yields the final this compound molecule. researchgate.net This particular pathway is distinct from the role of a similar-sounding intermediate, N1-(5-phospho-β-D-ribosyl)-AMP (PRAMP), which is a key component in the biosynthesis of the amino acid histidine. acs.org

Metabolic Fates and Degradation Pathways

Once formed, this compound can be broken down through enzymatic processes, and its components are recycled into the cell's general metabolic pools.

Enzymatic Hydrolysis and Product Formation

The degradation of this compound occurs via enzymatic hydrolysis, a process where enzymes use water to break down complex molecules. wikipedia.org The structure of this compound consists of an adenine base linked to a unique ribosyl-ribosyl moiety, meaning two ribose units are linked together. researchgate.net

The breakdown of this molecule is a stepwise process:

Cleavage of the Ribose-Ribose Bond : Given that this compound originates from poly(ADP-ribose) metabolism, enzymes that degrade poly(ADP-ribose) are implicated in its catabolism. researchgate.net Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for cleaving the ribose-ribose bonds within poly(ADP-ribose) polymers. nih.govnih.gov It is therefore a strong candidate for catalyzing the hydrolysis of the bond between the two ribose units in this compound. Other (ADP-ribosyl)hydrolases (ARH) may also participate in this type of reaction. wikipedia.orgnih.gov

Cleavage of the Adenine-Ribose Bond : The remaining adenosine (B11128) molecule (adenine linked to a single ribose) is further hydrolyzed. This reaction is catalyzed by enzymes such as adenosine nucleosidase, also known as N-ribosyladenine ribohydrolase. wikipedia.org

The complete enzymatic hydrolysis of one molecule of this compound results in the formation of one molecule of adenine and two molecules of D-ribose. wikipedia.org

Molecular Functions and Biological Activities of Ribosyl Ribosyladenine

Enzyme Regulation and Inhibition

Ribosyl-ribosyladenine has been shown to exert inhibitory effects on specific enzymes, highlighting its potential role as a regulator of cellular processes.

Research has identified this compound as a potent inhibitor of prolyl hydroxylase, an enzyme crucial for the post-translational modification of proline residues in proteins. researchgate.net Prolyl hydroxylases are key regulators of the hypoxia-inducible factor (HIF) pathway, which governs cellular responses to low oxygen conditions. dovepress.commdpi.com

Kinetic studies have demonstrated that this compound inhibits prolyl hydroxylase in the nanomolar range. Specifically, it exhibits an apparent inhibition constant (Ki(app)) of 16.25 nM. researchgate.net This level of potency is significant and suggests a specific and high-affinity interaction with the enzyme. The inhibition by Rib-RibA is notably stronger than that of the monomeric unit adenosine (B11128) diphosphoribose (ADP-Rib), indicating the importance of the complete this compound structure for its inhibitory activity. researchgate.net

Inhibitory Potency of this compound and Related Compounds on Prolyl Hydroxylase

| Compound | Apparent Inhibition Constant (Ki(app)) |

|---|---|

| (ADP-Rib)18 | 1.5 nM |

| This compound (Rib-RibA) | 16.25 nM |

| Phosphoribosyl-AMP (PRib-AMP) | 16.25 nM |

| Adenosine diphosphoribose (ADP-Rib) | Weak inhibitor |

Data sourced from Hussain et al. (1989) researchgate.net

The structural basis for the potent inhibition of prolyl hydroxylase by this compound lies within its unique 1″→2′ ribosyl-ribosyl moiety. researchgate.net While detailed crystallographic data of the Rib-RibA-prolyl hydroxylase complex is not yet available, the comparative inhibitory activities of related molecules strongly suggest that this dual ribose structure is a critical determinant for binding to the enzyme's active site. researchgate.net The active site of prolyl hydroxylase contains a ferrous iron atom and binding sites for 2-oxoglutarate and the proline-containing substrate. d-nb.inforesearchgate.net It is hypothesized that the ribosyl-ribosyl moiety of Rib-RibA interacts with key residues within this active site, leading to competitive or non-competitive inhibition of the enzyme's catalytic activity. The conformation of this moiety likely allows for specific interactions, such as hydrogen bonding and van der Waals forces, with the amino acid side chains lining the active site pocket, thereby preventing the binding of the natural substrates and inhibiting the hydroxylation reaction. d-nb.inforesearchgate.net

While the inhibitory effect of this compound on prolyl hydroxylase is well-documented, its potential to modulate the activity of other enzymes is an area of ongoing investigation. Given its structural similarity to components of crucial cellular molecules like NAD+ and ADP-ribose, it is plausible that Rib-RibA could interact with other enzymes involved in nucleotide metabolism or signaling. For instance, enzymes that recognize ADP-ribose or related structures might also bind to this compound, potentially leading to either inhibition or allosteric modulation of their activity. However, specific studies detailing the effects of this compound on other enzymes are limited in the current scientific literature.

Specific Interaction with Prolyl Hydroxylase

Kinetic Analysis of Inhibition

Involvement in Cellular Signaling Networks

This compound is intrinsically linked to the broader landscape of cellular signaling, particularly through its connection to ADP-ribosylation.

This compound is a degradation product of poly(ADP-ribose), a complex polymer synthesized in response to various cellular stresses, most notably DNA damage. researchgate.netwikipedia.org Poly(ADP-ribose) polymerase (PARP) enzymes catalyze the formation of long chains of ADP-ribose units attached to acceptor proteins, creating a signaling platform for the recruitment of DNA repair machinery. wikipedia.orgnih.gov The subsequent degradation of these poly(ADP-ribose) chains by enzymes like poly(ADP-ribose) glycohydrolase (PARG) releases various products, including this compound. researchgate.net

The presence of this compound, therefore, serves as a molecular echo of recent ADP-ribosylation activity within the cell. The inhibition of prolyl hydroxylase by Rib-RibA suggests a direct link between the DNA damage response and the regulation of hypoxia-inducible pathways. researchgate.net This crosstalk implies that in situations of significant DNA damage and subsequent PARP activation, the resulting increase in this compound levels could lead to the stabilization of HIF-1α, even under normoxic conditions, by inhibiting its degradation by prolyl hydroxylase. researchgate.net This could have profound implications for cellular metabolism, apoptosis, and other HIF-dependent processes. The interplay between ADP-ribosylation signaling and prolyl hydroxylase activity, mediated by this compound, highlights a sophisticated regulatory network that integrates diverse cellular stress signals to orchestrate a coordinated cellular response.

Role in Post-Translational Modification Reversal or Regulation

This compound is a structural component of poly(ADP-ribose) (PAR), a complex post-translational modification (PTM) involved in numerous cellular processes. researchgate.net The regulation and reversal of this modification are critical for maintaining cellular homeostasis. portlandpress.comthermofisher.com ADP-ribosylation is a dynamic and reversible process, with its removal being as crucial as its addition. oup.comnih.govmdpi.com The enzymes that catalyze this reversal are known as (ADP-ribosyl)hydrolases, which effectively "erase" the modification by cleaving the glycosidic bonds within the PAR chain or between PAR and its target molecule. portlandpress.comnih.gov

The reversal of ADP-ribosylation is primarily carried out by three families of enzymes: ADP-ribosylhydrolases (ARHs), macrodomain-containing proteins, and the NADAR family. oup.com These hydrolases exhibit specificity for different types of ADP-ribose linkages. nih.gov For instance, Poly(ADP-ribose) glycohydrolase (PARG) is a major enzyme responsible for degrading PAR chains, although it is unable to cleave the final ADP-ribose unit linked to the protein. nih.gov

ADP-ribosylhydrolase 3 (ARH3) is another key enzyme in this process. nih.gov It is capable of hydrolyzing the O-glycosidic linkages found in serine mono(ADP-ribosyl)ation and can also process PAR chains. portlandpress.comnih.govelifesciences.org Structural and biochemical analyses have shown that ARH3 can hydrolyze both linear and terminal ADP-ribose linkages. researchgate.net The activity of ARH3 is dependent on a divalent metal ion, such as magnesium, and involves the rearrangement of a catalytic glutamate (B1630785) residue. researchgate.netportlandpress.com

Macrodomain-containing proteins represent another class of hydrolases that reverse ADP-ribosylation. portlandpress.com Unlike ARHs, their catalytic activity is not dependent on metal ions. portlandpress.com Proteins such as MacroD1, MacroD2, and terminal ADP-ribose protein glycohydrolase (TARG1) are known to reverse mono-ADP-ribosylation by hydrolyzing the bond between ADP-ribose and acidic amino acid residues. mdpi.com

The following table summarizes the key enzymes involved in the reversal of ADP-ribosylation and their specificities:

| Enzyme Family | Example Enzymes | Substrate Specificity | Metal Dependence |

| ADP-ribosylhydrolases (ARHs) | ARH1, ARH3 | Arginine-linked mono(ADP-ribosylation) (ARH1), Serine-linked mono- and poly(ADP-ribosylation) (ARH3) portlandpress.comnih.gov | Divalent ion-dependent portlandpress.com |

| Macrodomain Hydrolases | PARG, MacroD1, MacroD2, TARG1 | Poly(ADP-ribose) chains (PARG), Mono(ADP-ribosylation) on acidic residues (MacroD1, MacroD2, TARG1) nih.govmdpi.com | Metal-independent portlandpress.com |

| NADAR (NAD- and ADP-ribose' associated) Enzymes | - | Guanosine RNA base ADP-ribosylation oup.com | Not specified |

Interaction with Macromolecules

The biological effects of this compound, as part of PAR, are often mediated through its interactions with various macromolecules, including proteins and nucleic acids. These interactions are crucial for signaling events such as the DNA damage response.

Protein-Ribosyl-ribosyladenine Binding

Specific protein domains, often referred to as "readers," recognize and bind to ADP-ribose and PAR chains, translating the modification into downstream cellular signals. mdpi.com These reader domains facilitate the recruitment of proteins to specific cellular locations, such as sites of DNA damage. wikipedia.org

Several types of protein domains have been identified as binders of ADP-ribosylation:

Macrodomains: This is a well-characterized family of domains that can bind to both mono- and poly-ADP-ribose. nih.gov The macrodomain of Archaeoglobus fulgidus, Af1521, for example, binds to ADP-ribose with high affinity. nih.gov A tool named MacroGreen, which is a fusion of a mutant Af1521 macrodomain and green fluorescent protein, has been developed to detect both mono- and poly-ADP-ribosylated proteins, underscoring the binding capability of this domain. nih.gov

PAR-binding Zinc Finger (PBZ) domains: These domains are found in several proteins involved in the DNA damage response and facilitate the binding to PAR. wikipedia.org

WWE domains: Named for a conserved tryptophan-tryptophan-glutamate motif, these domains are also known to mediate interactions with PAR.

Other domains: Other domains, such as the RNA recognition motif (RRM) and the OB-fold domain, have also been implicated in binding to PAR. nih.gov

The interaction between these protein domains and PAR is often electrostatic, involving positively charged amino acids in the binding domain and the negatively charged phosphate (B84403) groups of the PAR chain. nih.gov

The table below lists some of the key protein domains that recognize and bind to ADP-ribose structures.

| Protein Domain | Binding Target | Function |

| Macrodomain | Mono- and Poly(ADP-ribose) nih.gov | Recruitment to sites of ADP-ribosylation, hydrolysis of ADP-ribose mdpi.comnih.gov |

| PAR-binding Zinc Finger (PBZ) | Poly(ADP-ribose) wikipedia.org | Recruitment of DNA repair factors wikipedia.org |

| WWE domain | Poly(ADP-ribose) | Protein-protein interactions in signaling pathways |

| RNA Recognition Motif (RRM) | Poly(ADP-ribose), RNA nih.gov | Regulation of protein activity and interactions nih.gov |

Potential Interactions with Nucleic Acids

Recent research has revealed that nucleic acids, including both DNA and RNA, can be targets of ADP-ribosylation. nih.gov This modification adds another layer of complexity to the regulation of genetic material. nih.gov The enzymes responsible for this modification include several members of the PARP family, such as PARP1, PARP2, PARP3, and PARP10, as well as the tRNA 2'-phosphotransferase (TRPT1). nih.gov

The ADP-ribosylation of nucleic acids is a reversible process. nih.govnih.gov The same families of hydrolases that reverse protein ADP-ribosylation, namely the macrodomain and ARH families, are also capable of removing ADP-ribose from DNA and RNA. nih.gov Enzymes like MACROD1, TARG1, PARG, ARH1, and ARH3 have been shown to reverse nucleic acid ADP-ribosylation in vitro. nih.gov

The functional consequences of nucleic acid ADP-ribosylation are still under investigation, but hypothesized roles include involvement in the DNA damage response, antiviral immunity, and as a form of non-canonical RNA capping. nih.gov The interaction can be covalent, with ADP-ribose being directly attached to the nucleic acid. nih.govnih.gov Additionally, non-covalent interactions, such as stacking between the adenine (B156593) base and the ribose sugar, are fundamental to the three-dimensional structure of RNA and may play a role in the recognition of ADP-ribosylated nucleic acids by proteins. researchgate.net

Physiological and Pathophysiological Implications of Ribosyl Ribosyladenine

Role in Cellular Homeostasis and Stress Response

The synthesis of poly(ADP-ribose), and thus the polymerization of Ribosyl-ribosyladenine units, is a cornerstone of the cellular stress response, essential for maintaining cellular homeostasis and genomic stability. nih.govwikipedia.org Cellular homeostasis and responses to stress are tightly regulated processes that involve a complex interplay between various signaling pathways and gene expression. mdpi.com In response to cellular stressors, particularly genotoxic stress and DNA damage, PARP enzymes are rapidly activated. wikipedia.orgnih.gov This activation leads to the robust synthesis of PAR, a large, negatively charged polymer that can modify the function of acceptor proteins or act as a signaling scaffold. researchgate.netnih.gov

The rapid turnover of PAR is crucial for cellular balance. nih.gov Following its synthesis at sites of stress, the polymer is quickly degraded by enzymes like poly(ADP-ribose) glycohydrolase (PARG), which cleaves the ribose-ribose bonds between ADP-ribose units. nih.govnih.gov This dynamic cycle of PAR synthesis and degradation is vital; its dysregulation, such as through hyper-PARylation, can disrupt cellular homeostasis, leading to genomic instability or cell death. wikipedia.org The process of ADP-ribosylation has been identified as a key post-translational modification that controls a wide array of cellular functions, including the response to stress. scienceopen.com In this context, PARP activity highlights a signaling and scaffolding function for PARylation during transient environmental stresses, suggesting it plays important modulatory roles in reprogramming nuclear activities in response to stress. sdbonline.org

**4.2. Contribution to Regulatory Processes

This compound, as the repeating unit of poly(ADP-ribose), is central to the DNA Damage Response (DDR), a network of pathways that cells use to detect and repair DNA lesions. nih.gov ADP-ribosylation is a post-translational modification deeply involved in the DDR. nih.gov Upon detection of DNA strand breaks, PARP-1, a primary member of the PARP family, binds to the damaged site. wikipedia.org This binding triggers a conformational change in the enzyme, activating its catalytic function to synthesize long and branched PAR chains on itself and other nearby proteins, such as histones. wikipedia.orgnih.govnih.gov

These PAR polymers, constructed from this compound units, function as a signaling platform or scaffold. nih.gov Their negative charge facilitates the recruitment of a multitude of DNA repair factors and chromatin remodeling proteins to the site of injury. nih.gov This recruitment is a critical step that initiates and coordinates the repair process. The synthesis and subsequent degradation of PAR are both essential for a normal DNA damage response. nih.gov The rapid synthesis of PAR signals the damage, while its timely removal by hydrolases like PARG is necessary for the completion of repair and the release of repair factors. nih.govnih.gov

The polymerization of this compound into PAR has significant modulatory effects on transcription, the process of copying genetic information from DNA to RNA. sdbonline.org This regulation can occur through several mechanisms, primarily involving the modification of chromatin structure. sdbonline.org PARP activation and the resulting PARylation of nuclear proteins, including histones, can alter the electrostatic properties of these proteins. nih.gov This modification can lead to a "loosening" or decondensation of the chromatin structure. sdbonline.org

This relaxed chromatin state can facilitate the access of the transcriptional machinery, including RNA polymerase II and various transcription factors, to gene promoters, thereby activating gene expression. sdbonline.orgplos.org Conversely, PARylation can also contribute to transcriptional repression. PARP can form stable components of repressive chromatin complexes on certain target genes. sdbonline.org The modification of transcription factors by PAR can also directly affect their ability to bind DNA and regulate gene expression. nih.gov For instance, PARylation of the transcription factor AP-2α has been shown to impair its DNA-binding capacity and activity. nih.gov The regulation of ribosomal RNA transcription, a key component of protein synthesis, is also influenced by various protein factors and cellular conditions. researchgate.net

Involvement in DNA Damage Response Pathways

Theoretical Involvement in Cellular Proliferation and Apoptosis

The cellular machinery involving this compound polymerization is theoretically implicated in the fundamental processes of cellular proliferation and apoptosis (programmed cell death). nih.gov The activation of PARP in response to DNA damage represents a critical checkpoint that can determine cell fate. wikipedia.orgnih.gov If the cellular damage is moderate, the PARP-mediated DNA repair response can promote cell survival and continued proliferation. nih.gov

However, in the face of extensive or irreparable DNA damage, PARP enzymes can become hyperactivated. wikipedia.org This leads to massive synthesis of PAR, which severely depletes the cellular pools of its substrate, NAD+, and consequently ATP. wikipedia.orgplos.org This energy crisis can trigger a specific form of programmed cell death known as parthanatos, which is distinct from classical apoptosis and is characterized by mitochondrial release of apoptosis-inducing factor (AIF). nih.govwikipedia.org

Furthermore, PARP-1 is a known substrate for caspases, the primary executioner enzymes of apoptosis. wikipedia.org During apoptosis, caspase-3 cleaves PARP-1 into two fragments, separating its DNA-binding domain from its catalytic domain, which inactivates the enzyme. wikipedia.org This cleavage prevents futile repair attempts and energy depletion in a cell that is already committed to dying. wikipedia.org Long non-coding RNAs, such as lincRNA-p21, are also involved in regulating cellular proliferation and apoptosis, often as part of the p53 transcriptional network, which can intersect with PARP-mediated pathways.

Advanced Research Methodologies for Ribosyl Ribosyladenine Analysis

Spectroscopic and Structural Elucidation Techniques

Determining the precise three-dimensional structure of Ribosyl-ribosyladenine and the polymers it forms is fundamental to understanding its function. Researchers utilize several key spectroscopic methods for this purpose. nih.govnumberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural analysis in solution. wikipedia.org For this compound and its polymeric forms like poly(ADP-ribose), multidimensional NMR experiments are essential. cam.ac.uk Techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Coherence Transfer Spectroscopy) help identify through-bond connections, while NOESY (Nuclear Overhauser Effect Spectroscopy) reveals which atoms are close in space, providing crucial data for determining the molecule's conformation. wikipedia.org The analysis of ¹H, ¹³C, and ³¹P NMR spectra allows for the detailed assignment of resonances for the ribose and adenine (B156593) moieties. researchgate.netspringernature.com However, the limited chemical diversity in RNA-like molecules can lead to spectral crowding, a challenge often addressed through isotopic labeling. mdpi.com

Mass Spectrometry (MS) is another vital tool, used to determine the molecular weight of the compound and to analyze its fragments, which helps in confirming the structure. nih.govidtdna.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly employed. idtdna.comtnstate.edu High-resolution mass spectrometry can provide exact mass measurements, confirming the elemental composition. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful method for identifying and quantifying ADP-ribosylated molecules from complex biological samples, such as whole blood lysates. biorxiv.org

X-ray crystallography provides the ultimate, unambiguous information on molecular structure to the atomic level, although it requires the molecule to be in a crystal form, which can be a significant challenge. nih.govuni-duesseldorf.de

| Technique | Information Provided for this compound Analysis | Key Findings & Applications |

| NMR Spectroscopy | Provides data on 3D structure, conformation, and dynamics in solution. wikipedia.org | Used to identify the ribose-ribose linkages in poly(ADP-ribose) and study its interaction with proteins. cam.ac.ukfrontiersin.org |

| Mass Spectrometry | Determines molecular weight, confirms elemental composition, and sequences polymer chains. nih.govidtdna.com | Identifies sites of ADP-ribosylation on proteins and characterizes the length of poly(ADP-ribose) chains. biorxiv.org |

| X-ray Crystallography | Delivers high-resolution, static 3D structure of the molecule in a crystalline state. uni-duesseldorf.de | Has been used to determine the structure of enzymes that bind to or cleave the ribosyl-ribosyl linkage. |

Enzymatic Assays and Kinetic Characterization

Understanding the enzymes that synthesize and degrade molecules containing the this compound linkage is crucial for elucidating their biological roles. Enzymatic assays are designed to measure the rate and efficiency of these enzymes.

The primary enzyme responsible for breaking the O-glycosidic ribose-ribose bond in poly(ADP-ribose) is Poly(ADP-ribose) glycohydrolase (PARG). frontiersin.org Assays for PARG activity often monitor the breakdown of PAR chains. Similarly, enzymes like (ADP-ribosyl)hydrolase 3 (ARH3) are known to specifically cleave the terminal seryl-ADP-ribosyl bond, and their kinetics are studied to understand the complete degradation of PAR chains. frontiersin.org

Enzymes involved in the synthesis of polymers containing this compound, such as Poly(ADP-ribose) polymerases (PARPs), are also characterized extensively. d-nb.info Kinetic assays for these enzymes often measure the incorporation of labeled NAD+ into a growing polymer chain. nih.gov These assays can be continuous, where the reaction is monitored in real-time, or discontinuous, where the reaction is stopped at various time points. longdom.org

Kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are determined to characterize the enzyme's affinity for its substrate and its catalytic efficiency. d-nb.info For example, studies have compared the enzymatic parameters of PARP-1 from different species to understand evolutionary differences in their activity. d-nb.info

| Enzyme | Function | Assay Method | Typical Kinetic Parameters Measured |

| PARPs | Synthesize poly(ADP-ribose) from NAD+. d-nb.info | Monitoring incorporation of radio- or fluorescently-labeled NAD+ into a polymer. nih.gov | Kₘ for NAD+, Vₘₐₓ. |

| PARG | Cleaves the ribose-ribose bonds within poly(ADP-ribose) chains. frontiersin.org | Measuring the degradation of pre-formed poly(ADP-ribose). | Kₘ for poly(ADP-ribose), Vₘₐₓ, specific activity. |

| ARH3 | Cleaves the terminal ADP-ribose from serine residues. frontiersin.org | Monitoring the release of ADP-ribose from a modified peptide substrate. | Kₘ, Vₘₐₓ. |

| Nucleoside Phosphorylases | Catalyze reversible cleavage of glycosidic bonds, used in synthetic routes. mdpi.com | HPLC monitoring of substrate conversion to product (transglycosylation). mdpi.com | Substrate specificity, reaction yield over time. |

Cellular and Molecular Biology Approaches for Functional Studies

To understand what this compound and its polymers do inside a cell, scientists use a variety of cellular and molecular biology techniques. cellmolbiol.orgomicsonline.org These approaches investigate the role of ADP-ribosylation in fundamental cellular processes like DNA repair, gene expression, and stress responses. frontiersin.orgnih.gov

One common approach is to manipulate the levels of the enzymes that produce or degrade poly(ADP-ribose). This can be done using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce the expression of genes encoding PARPs or PARG. By observing the cellular consequences of depleting these enzymes, researchers can infer the function of their products.

Reporter genes are also used to study when and where the genes involved in ADP-ribosylation are expressed. nih.gov Furthermore, affinity-based methods are used to identify proteins that bind to poly(ADP-ribose). This involves using a "bait" of synthetic PAR to "pull down" interacting proteins from cell lysates, which are then identified using mass spectrometry. nih.gov These studies have revealed that PAR acts as a scaffold, recruiting a multitude of proteins to specific cellular locations, such as sites of DNA damage. frontiersin.org Functional genomics and single-cell genomics approaches help to understand gene function and cellular diversity in the context of these processes. omicsonline.org

Isotope Labeling and Metabolic Tracing

Isotope labeling is a powerful technique used to track the metabolic fate of molecules within a biological system. bitesizebio.comnih.gov By introducing molecules containing heavy isotopes (like ¹³C, ¹⁵N, or ²H) into cells or organisms, researchers can follow the path of these labeled atoms through various metabolic pathways using mass spectrometry or NMR. bitesizebio.comnih.gov

In the context of this compound, isotope tracing is used to study the synthesis and breakdown of its parent molecule, NAD+, and its subsequent incorporation into poly(ADP-ribose). mdpi.com For instance, cells can be fed with ¹³C-labeled glucose or uridine. The labeled carbons can then be traced into the ribose sugar of ATP and NAD+, and ultimately into the this compound units of PAR. mdpi.comnih.gov This allows for the quantification of metabolic flux through pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP), which is a key source of ribose for nucleotide synthesis. nih.gov

This approach provides a dynamic view of metabolism that is not possible with static measurements, helping to answer questions about how different nutrient sources contribute to the synthesis of these important molecules under various conditions. bitesizebio.com

| Isotope Tracer | Pathway Studied | Analytical Method | Key Insights |

| ¹³C-Glucose | Pentose Phosphate Pathway (PPP), Glycolysis, TCA Cycle. nih.govmdpi.com | Mass Spectrometry, NMR Spectroscopy. | Quantifies the contribution of glucose to the ribose backbone of nucleotides and poly(ADP-ribose). nih.gov |

| ¹³C, ¹⁵N-Uridine/Adenosine (B11128) | Nucleotide Salvage Pathways. mdpi.com | Mass Spectrometry, NMR Spectroscopy. | Tracks the utilization of external nucleosides for the synthesis of ATP, NAD+, and poly(ADP-ribose). mdpi.com |

| ¹⁵N-Glutamine | De novo nucleotide synthesis. mdpi.com | Mass Spectrometry. | Elucidates the role of glutamine as a nitrogen donor for the adenine base in this compound. |

Future Directions and Open Questions in Ribosyl Ribosyladenine Research

Elucidation of Comprehensive Metabolic Routes

A fundamental aspect of understanding the biological relevance of Ribosyl-ribosyladenine is to map its complete metabolic journey within a cell. While the synthesis of ribose, a core component, is known to occur via the pentose (B10789219) phosphate (B84403) pathway, the specific enzymatic reactions and regulatory mechanisms governing the formation and degradation of R-ra itself are largely unknown. wikipedia.orglongdom.org

Future research should focus on:

Identifying the enzymes responsible for the synthesis (ribosylation) and breakdown (deribosylation) of this compound. This will likely involve a combination of genetic screening, proteomic approaches, and biochemical assays.

Characterizing the kinetics and regulation of these enzymes to understand how the cellular levels of R-ra are controlled in response to different physiological conditions.

Tracing the metabolic fate of this compound and its breakdown products. This will help to determine if it serves as a precursor for other essential molecules or if it is simply a transient signaling molecule. The enzyme adenosine (B11128) nucleosidase, which hydrolyzes adenosine to D-ribose and adenine (B156593), provides a model for the types of enzymes that might be involved in R-ra metabolism. wikipedia.org

Identification of Additional Molecular Targets and Binding Partners

To date, the direct molecular targets and binding partners of this compound remain largely uncharacterized. Identifying these interacting molecules is crucial for deciphering the compound's mechanism of action and its downstream effects.

Key research questions include:

What proteins, nucleic acids, or other cellular components does this compound directly bind to? Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and yeast two-hybrid screens can be employed to identify these binding partners. cas.cz

What are the functional consequences of these binding events? Once identified, the interactions need to be validated, and their impact on the target's activity, localization, or stability should be investigated.

Does this compound act as an agonist or antagonist at known purinergic receptors or other receptor families? ontosight.ai Given its structural similarity to adenosine, exploring its activity at adenosine receptors is a logical starting point.

Recent studies have highlighted the intricate roles of RNA-binding proteins (RBPs) in cellular processes, and it is conceivable that this compound could modulate the function of specific RBPs. thno.org Furthermore, the interaction of similar molecules with enzymes like PARP1 suggests that R-ra could also play a role in processes like DNA repair and gene regulation. elifesciences.orgfrontiersin.org

Uncovering Broader Biological Roles and Pathways

The ultimate goal of studying this compound is to understand its broader physiological and pathophysiological roles. While its involvement in purine (B94841) metabolism is a given, its potential influence on other cellular pathways is an open and exciting area of investigation. nih.gov

Future studies should aim to:

Investigate the role of this compound in various signaling pathways. This could include pathways involved in cell growth, proliferation, apoptosis, and stress responses. wikipedia.orgnih.gov The connection between ADP-ribosylation and cellular metabolism further underscores the potential for R-ra to be involved in these fundamental processes. nih.gov

Explore the potential involvement of this compound in disease states. Altered purine metabolism is a hallmark of several diseases, including cancer and neurological disorders. ontosight.ai Investigating the levels and activity of R-ra in these conditions could reveal its potential as a biomarker or therapeutic target.

Determine if this compound plays a role in intercellular communication. As a modified nucleoside, it is plausible that it could be released from cells and act as a signaling molecule in the extracellular environment.

The diverse functions of ADP-ribosylation, from DNA repair to the regulation of transcription and translation, provide a rich context for exploring the potential biological roles of this compound. scienceopen.comnih.govdb-thueringen.de

Development of Tools and Probes for In Vivo Studies

To move from in vitro characterization to understanding the function of this compound in a living organism, the development of specific tools and probes is essential. mskcc.org These tools will enable researchers to visualize, track, and manipulate R-ra levels in real-time within a cellular or whole-animal context.

Priorities for tool development include:

Synthesis of fluorescently labeled this compound analogs. These probes would allow for the direct visualization of R-ra localization and dynamics within cells using advanced microscopy techniques. frontiersin.org

Development of chemical probes to modulate R-ra metabolism. This could include inhibitors of the enzymes that synthesize or degrade R-ra, allowing for the controlled manipulation of its intracellular concentration. nih.govnih.goveuroscholars.euchemicalprobes.org

Creation of genetically encoded sensors for this compound. These sensors, which could be based on fluorescent proteins, would provide a dynamic readout of R-ra levels in living cells and organisms.

The development of such tools will be critical for conducting meaningful in vivo imaging and functional studies, ultimately providing a clearer picture of this compound's role in complex biological systems. semanticscholar.orgthno.orgnih.gov

Theoretical and Computational Modeling of Interactions and Dynamics

In conjunction with experimental approaches, theoretical and computational modeling can provide invaluable insights into the behavior of this compound at the molecular level. nih.gov These methods can be used to predict its structure, dynamics, and interactions with other molecules.

Areas where computational modeling can make significant contributions include:

Predicting the three-dimensional structure of this compound and its various conformational states. researchgate.net

Simulating the binding of this compound to its molecular targets. This can help to identify key interacting residues and guide the design of experiments to validate these interactions. nih.govmdpi.comscinetmol.in

Modeling the dynamics of this compound within a cellular environment. This can provide insights into its diffusion, transport, and metabolic transformations. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.